molecular formula C8H10N2O2 B2711191 1-(4-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid CAS No. 1496427-68-9

1-(4-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid

Cat. No. B2711191
CAS RN: 1496427-68-9
M. Wt: 166.18
InChI Key: UEXMVSUVUGIFEJ-UHFFFAOYSA-N
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Description

1-(4-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 1496427-68-9 . It has a molecular weight of 166.18 .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, pyrazole-containing compounds have been synthesized using intermediate derivatization methods (IDMs) . These methods have been used to enhance the potency of similar compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The reactivity of derivatives related to 1-(4-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid makes them valuable as building blocks for synthesizing a wide array of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This versatility stems from their unique reactivity, offering mild reaction conditions for generating diverse heterocyclic structures from a range of precursors such as amines, α-aminocarboxylic acids, and phenols (Gomaa & Ali, 2020).

Cytochrome P450 Enzyme Inhibition

Compounds structurally related to this compound have been evaluated for their ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. Selective inhibition of these enzymes can predict drug-drug interactions and improve the safety profiles of new pharmaceuticals (Khojasteh et al., 2011).

Novel Synthetic Routes

Research into hexasubstituted pyrazolines, closely related to the chemical structure of interest, has developed new synthetic routes for creating highly substituted compounds. These synthetic pathways enable the facile synthesis of cyclopropanes and other complex molecules, showcasing the potential of such compounds in expanding synthetic organic chemistry's toolkit (Baumstark et al., 2013).

Ethylene Action Inhibitors in Plants

1-Methylcyclopropene, a compound with structural similarities, has been extensively studied for its role as an inhibitor of ethylene action in plants. Its application spans a broad range of fruits, vegetables, and floriculture crops, demonstrating low effective concentrations and a variety of effects on plant physiology and postharvest quality (Blankenship & Dole, 2003).

properties

IUPAC Name

1-(4-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-9-10-6(5)8(2-3-8)7(11)12/h4H,2-3H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXMVSUVUGIFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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